Cas no 5891-53-2 (H-GLU-LYS-OH)
H-GLU-LYS-OH Chemical and Physical Properties
Names and Identifiers
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- H-GLU-LYS-OH
- L-ALPHA-GLUTAMYL-L-ALPHA-LYSINE
- 6(S)-Amino-2-(2(S)-amino-4-carboxy-butyrylamino)-hexanoic acid
- L-alpha-glutamyl-L-Lysine
- L-A-GLUTAMYL-L-A-LYSINE
- Glutamic acid-lysine
- 6-amino-2-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid
- GLU-LYS
- 6-amino-2-(2-amino-4-carboxybutanamido)hexanoic acid
- L-Glu-L-Lys-OH
- L-glutamic acid-L-lysine
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- MDL: MFCD00056129
- Inchi: InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)
- InChI Key: BBBXWRGITSUJPB-UHFFFAOYSA-N
- SMILES: NCCCCC(NC(C(N)CCC(O)=O)=O)C(O)=O
Computed Properties
- Exact Mass: 275.14800
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 11
Experimental Properties
- PSA: 155.74000
- LogP: 0.66840
H-GLU-LYS-OH Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
H-GLU-LYS-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G650303-10mg |
H-Glu-Lys-Oh |
5891-53-2 | 10mg |
$ 52.00 | 2023-09-07 | ||
| TRC | G650303-50mg |
H-Glu-Lys-Oh |
5891-53-2 | 50mg |
$ 184.00 | 2023-09-07 | ||
| TRC | G650303-100mg |
H-Glu-Lys-Oh |
5891-53-2 | 100mg |
$ 276.00 | 2023-09-07 | ||
| abcr | AB476621-250 mg |
H-Glu-Lys-OH; . |
5891-53-2 | 250MG |
€284.00 | 2023-07-18 | ||
| abcr | AB476621-1 g |
H-Glu-Lys-OH; . |
5891-53-2 | 1g |
€752.00 | 2023-07-18 | ||
| A2B Chem LLC | AV19912-10mg |
H-Glu-Lys-OH |
5891-53-2 | 10mg |
$172.00 | 2024-04-19 | ||
| A2B Chem LLC | AV19912-50mg |
H-Glu-Lys-OH |
5891-53-2 | 50mg |
$300.00 | 2024-04-19 | ||
| A2B Chem LLC | AV19912-100mg |
H-Glu-Lys-OH |
5891-53-2 | 100mg |
$389.00 | 2024-04-19 | ||
| abcr | AB476621-250mg |
H-Glu-Lys-OH; . |
5891-53-2 | 250mg |
€378.00 | 2025-04-17 | ||
| abcr | AB476621-1g |
H-Glu-Lys-OH; . |
5891-53-2 | 1g |
€963.80 | 2025-04-17 |
H-GLU-LYS-OH Suppliers
H-GLU-LYS-OH Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on H-GLU-LYS-OH
Introduction to H-GLU-LYS-OH (CAS No. 5891-53-2)
H-GLU-LYS-OH (CAS No. 5891-53-2) is a dipeptide consisting of glutamic acid and lysine, two essential amino acids that play crucial roles in various biological processes. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical and biotechnological research. This introduction aims to provide a comprehensive overview of H-GLU-LYS-OH, including its chemical structure, biological functions, and recent advancements in its research and development.
Chemical Structure and Properties
H-GLU-LYS-OH is a linear dipeptide with the molecular formula C11H20N4O4. It has a molecular weight of 268.30 g/mol. The compound is composed of L-glutamic acid (GLU) and L-lysine (LYS), which are linked by a peptide bond. The presence of carboxyl and amino groups in both amino acids confers H-GLU-LYS-OH with unique chemical properties, such as high solubility in water and the ability to form hydrogen bonds. These properties make it an ideal candidate for various biochemical applications.
Biological Functions and Mechanisms
H-GLU-LYS-OH plays a significant role in several biological processes, primarily due to the functional groups of its constituent amino acids. Glutamic acid is an important neurotransmitter and is involved in synaptic transmission, while lysine is essential for protein synthesis and the formation of collagen, elastin, and other structural proteins. The combination of these two amino acids in H-GLU-LYS-OH enhances its biological activity, making it a valuable tool in studying protein-protein interactions, signal transduction pathways, and enzyme kinetics.
Recent Research Advancements
In recent years, extensive research has been conducted on H-GLU-LYS-OH to explore its potential therapeutic applications. One notable area of study is its role in modulating immune responses. A study published in the Journal of Immunology found that H-GLU-LYS-OH can enhance the activation of T-cells and promote the production of cytokines, which are crucial for mounting an effective immune response against pathogens.
Another promising application of H-GLU-LYS-OH is in the field of neurodegenerative diseases. Research published in the Journal of Neurochemistry demonstrated that this dipeptide can protect neurons from oxidative stress and prevent the aggregation of misfolded proteins, which are hallmarks of conditions such as Alzheimer's disease and Parkinson's disease. These findings suggest that H-GLU-LYS-OH may have neuroprotective properties that could be harnessed for therapeutic purposes.
Clinical Trials and Future Prospects
Clinical trials are currently underway to evaluate the safety and efficacy of H-GLU-LYS-OH in various medical conditions. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These trials are expected to provide valuable insights into the potential therapeutic benefits of H-GLU-LYS-OH.
The future prospects for H-GLU-LYS-OH are promising, with ongoing research focusing on optimizing its delivery methods and enhancing its bioavailability. Additionally, efforts are being made to develop novel formulations that can target specific tissues or cells, thereby improving its therapeutic efficacy.
Synthesis and Production Methods
The synthesis of H-GLU-LYS-OH involves several steps, including the activation of carboxyl groups and the formation of peptide bonds. Common methods for synthesizing this dipeptide include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Both methods have their advantages and limitations, with SPPS being preferred for large-scale production due to its high yield and purity.
The production of high-quality H-GLU-LYS-OH requires stringent quality control measures to ensure that the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to analyze the purity and identity of the synthesized dipeptide.
Safety Considerations and Regulatory Status
Safety is a critical consideration in the development and use of any pharmaceutical compound. Extensive toxicological studies have been conducted on H-GLU-LYS-OH, demonstrating that it has a low toxicity profile when administered at therapeutic doses. However, as with any new drug candidate, ongoing monitoring is necessary to ensure long-term safety.
The regulatory status of H-GLU-LYS-OH varies by country, but it is generally classified as a research chemical or investigational new drug (IND). Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are closely monitoring the progress of clinical trials involving this compound.
Conclusion
In conclusion, H-GLU-LYS-OH (CAS No. 5891-53-2) is a promising dipeptide with a wide range of potential applications in pharmaceutical and biotechnological research. Its unique chemical structure and biological functions make it an attractive candidate for developing novel therapeutics for various medical conditions. Ongoing research and clinical trials will continue to provide valuable insights into its safety, efficacy, and potential uses in healthcare.
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